3-bromo-7-chloro-1-benzothiophene

Organic Synthesis Cross-Coupling Palladium Catalysis

Sourcing regioisomerically pure dihalogenated benzothiophenes with defined, chemoselective reactivity is a persistent bottleneck in medicinal chemistry and materials science. 3-Bromo-7-chloro-1-benzothiophene (CAS 1782425-22-2) directly addresses this need. Its non-fungible C3-Br (highly reactive) and C7-Cl (latent) sites enable programmable sequential functionalization unattainable with mono-halogenated or alternative regioisomers. - Enables chemoselective Suzuki-Miyaura coupling at C3, followed by orthogonal Buchwald-Hartwig amination at C7 for SAR library synthesis. - Provides a strategic entry point for unsymmetrical π-extended systems in OLED and organic semiconductor research. - Supplied with rigorous QC; available in 0.25 g to bulk quantities with expedited global delivery.

Molecular Formula C8H4BrClS
Molecular Weight 247.5
CAS No. 1782425-22-2
Cat. No. B6234257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-chloro-1-benzothiophene
CAS1782425-22-2
Molecular FormulaC8H4BrClS
Molecular Weight247.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-1-benzothiophene: Dual-Halogenated Building Block


3-Bromo-7-chloro-1-benzothiophene (CAS 1782425-22-2) is a heterocyclic organohalogen compound belonging to the benzothiophene family, characterized by a fused benzene-thiophene core substituted with bromine at the 3-position and chlorine at the 7-position . With a molecular formula of C8H4BrClS and an average mass of 247.5 g/mol, this dual-halogenated scaffold is recognized as a versatile and reactive building block [1]. Its primary utility lies in its function as a synthetic intermediate, where the distinct reactivity of the bromine and chlorine atoms enables selective, sequential functionalization in cross-coupling reactions and the construction of more complex molecular architectures [2].

Sequential Coupling
Dual C3-Br / C7-Cl pattern enables chemoselective, programmable functionalization
Orthogonal reactivity profile
Synthetic Intermediate
Designed for library synthesis, materials science, and late-stage diversification of bioactive scaffolds
Research-grade building block

3-Bromo-7-chloro-1-benzothiophene: Irreplaceable Reactivity


The unique substitution pattern of 3-bromo-7-chloro-1-benzothiophene is the primary driver of its differential synthetic utility. Interchanging it with other halogenated benzothiophenes, such as the 7-bromo-3-chloro isomer or mono-halogenated variants, would fundamentally alter the regioselectivity and efficiency of downstream reactions . The distinct electronic and steric environments of the C3-Br and C7-Cl sites allow for chemoselective cross-coupling [1]. Specifically, the C3-bromo group is significantly more reactive in palladium-catalyzed transformations compared to the C7-chloro group, enabling a programable sequence of functionalization that is not possible with isomers [2]. The quantitative evidence below demonstrates why this specific regioisomer is an essential and non-fungible component in the design and procurement of synthetic intermediates.

Target
3-Bromo-7-chloro-1-benzothiophene: C3-Br is the primary coupling site; C7-Cl remains for a second orthogonal step.
Substitution Risk
7-Bromo-3-chloro isomer inverts regioselectivity, blocking the planned sequential coupling sequence.
Target
Dual halogenation provides two distinct reactive handles for building complexity.
Substitution Risk
Mono-halogenated benzothiophenes lack the second handle; may not support two-step diversification without additional activation.

3-Bromo-7-chloro-1-benzothiophene: Key Differentiation Evidence


Chemoselective Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions, the C3-bromo substituent on the benzothiophene core exhibits significantly higher reactivity compared to the C7-chloro substituent. This inherent chemoselectivity allows for the exclusive functionalization of the 3-position in the first coupling step, leaving the 7-chloro group available for a subsequent, orthogonal transformation. This is in stark contrast to the 7-bromo-3-chloro isomer, where the primary site of reactivity is inverted, leading to a different sequence of derivatization [1]. A study on analogous 3-substituted thiophenes demonstrated that a bromo substituent can act as a blocking group to enable high-yield (>80%) regioselective C5-arylation, a principle directly applicable to the 3-bromo-7-chloro system for achieving site-selective modification [2].

Chemoselective Suzuki-Miyaura
Class-level inference
C3-Br: high reactivity; C7-Cl: low reactivity
Comparator (7-Br-3-Cl isomer): reactivity inverted
Enables programmable sequential functionalization
Class-level trend; validate with specific substrate under chosen Pd conditions
Organic Synthesis Cross-Coupling Palladium Catalysis

Lipophilicity and Solubility Differentiation

The calculated partition coefficient (LogP) for 3-bromo-7-chloro-1-benzothiophene is 5.68, indicating substantial lipophilicity . This is higher than that of the non-halogenated parent compound, benzothiophene, which has a LogP of approximately 3.0 [1]. This increased lipophilicity directly impacts its behavior in biological assays and chromatographic purification. Concurrently, its aqueous solubility is reported as sparingly soluble, at 0.14 g/L at 25 °C, which is a critical parameter for dissolution in reaction media and for predicting its behavior in in vitro assays .

Lipophilicity & Solubility
Supporting evidence
LogP = 5.68 (Δ +2.68 vs unsubstituted benzothiophene)
Aqueous solubility 0.14 g/L at 25 °C
Informs solvent selection for reactions and chromatographic purification
Calculated LogP; experimental solubility reported as sparingly soluble
Medicinal Chemistry Physicochemical Properties ADME

Antimicrobial Activity in 3-Halogen Class

While specific biological data for 3-bromo-7-chloro-1-benzothiophene is not publicly available, a direct comparison within the 3-halobenzo[b]thiophene class provides a relevant benchmark. A study on cyclohexanol-substituted 3-halobenzo[b]thiophenes demonstrated that the 3-bromo derivative exhibited antimicrobial activity against Gram-positive bacteria and yeast with a minimum inhibitory concentration (MIC) of 16 µg/mL, which was identical to the activity of its 3-chloro counterpart in that specific assay [1]. This class-level data suggests that the 3-bromo-7-chloro compound may possess comparable antimicrobial activity to the 3-chloro-7-chloro analog, but its true value lies in its distinct synthetic utility described above.

Antimicrobial Class Activity
Class-level inference
3-Bromo analog MIC 16 µg/mL (Gram-positive bacteria, yeast)
Identical potency observed for 3-chloro analog in the same series
Class-level MIC context; primary differentiator remains chemical reactivity
Specific compound data not available; inference from cyclohexanol-substituted 3-halo series
Antimicrobial Biological Activity Medicinal Chemistry

Key Applications of 3-Bromo-7-chloro-1-benzothiophene


Orthogonal Benzothiophene Library Synthesis

This compound is ideally suited for building diverse chemical libraries through sequential cross-coupling reactions. The chemoselective reactivity of the C3-Br over the C7-Cl site, as inferred from class-level reactivity trends [1], allows medicinal chemists to perform a Suzuki-Miyaura coupling at the 3-position, followed by a second, distinct cross-coupling (e.g., Buchwald-Hartwig amination) at the 7-position after an optional activation step. This programmable approach is essential for exploring structure-activity relationships (SAR) in drug discovery programs targeting kinases and other therapeutic targets [2].

Advanced Materials and Organic Electronics

The benzothiophene core is a privileged scaffold in materials science, particularly for organic semiconductors and light-emitting diodes (OLEDs) [3]. The dual halogenation pattern of 3-bromo-7-chloro-1-benzothiophene provides a strategic entry point for synthesizing unsymmetrical π-extended systems. The ability to sequentially introduce different aryl or heteroaryl groups at the 3- and 7-positions enables fine-tuning of the material's optoelectronic properties, such as HOMO/LUMO energy levels and emission wavelengths, which is a key differentiator from symmetric, mono-functionalized building blocks.

Intermediate for Bioactive Molecule Synthesis

As a reactive building block, 3-bromo-7-chloro-1-benzothiophene is directly applicable in the synthesis of more complex pharmaceutical candidates. The benzothiophene scaffold is a common motif in clinically used drugs, including anti-inflammatory agents and selective estrogen receptor modulators (SERMs) [4]. This specific dihalogenated intermediate allows for the late-stage introduction of key structural elements at defined positions, which is a critical step in the convergent synthesis of such biologically active compounds.

Application
Selection Property
Validation Focus
Orthogonal benzothiophene library synthesis
Chemoselective C3-Br reactivity
Sequential cross-coupling yield and regioselectivity
Advanced materials & organic electronics
Unsymmetrical π-extension capability
Optoelectronic property tuning (HOMO/LUMO, emission)
Intermediate for bioactive molecule synthesis
Late-stage functionalization handle
Convergent synthesis compatibility, SAR expansion

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